molecular formula C12H11NO4 B3052236 methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 39739-01-0

methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B3052236
CAS No.: 39739-01-0
M. Wt: 233.22 g/mol
InChI Key: IACYEVDEQNXLSN-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the esterification of 3-(1,3-dioxo-1H-isoindol-2-yl)propanoic acid. One common method involves dissolving the acid in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The carbonyl groups in the isoindoline ring can be reduced to form hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Hydrolysis: 3-(1,3-dioxo-1H-isoindol-2-yl)propanoic acid.

    Reduction: 3-(1,3-dihydroxy-2,3-dihydro-1H-isoindol-2-yl)propanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is largely dependent on its chemical structure. The isoindoline ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved would vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar structure but with a different substitution pattern on the propanoate chain.

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Contains an acetic acid group instead of a propanoate chain.

    N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Features an acetamide group attached to the isoindoline ring.

Uniqueness

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is unique due to its specific ester functional group and the position of the propanoate chain, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACYEVDEQNXLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307552
Record name Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39739-01-0
Record name NSC192712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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